molecular formula C19H11F3N4O2 B2480013 1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1251603-05-0

1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No. B2480013
CAS RN: 1251603-05-0
M. Wt: 384.318
InChI Key: LMOJPXFSWVLSIN-UHFFFAOYSA-N
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Description

The compound 1-phenyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a heterocyclic molecule that contains multiple ring structures, including a pyridazine and an oxadiazole ring. The presence of a trifluoromethyl group suggests potential for increased biological activity or stability due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of related oxadiazole compounds has been reported using various methods. For instance, the synthesis of oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides was achieved through the reaction of 3,4-bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides with a mixture of concentrated nitric and trifluoroacetic acids . Another approach involved the condensation of hydrazides with aromatic aldehydes and acetone to form hydrazones, which could potentially be further cyclized to form oxadiazole derivatives . Additionally, the synthesis of oxadiazole scaffolds was accomplished through iodine-catalyzed oxidative cyclization of hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Single-crystal X-ray diffraction analysis revealed planar molecules with unusual bond lengths and angles in the case of oxadiazolo[3,4-d]pyridazine trioxides . Detailed structure examination of oxadiazole derivatives was performed using NMR techniques and molecular modeling . The crystal structure of 3-phenyl-7-bromoisoxazolo[4,5-d]pyridazin-4(5H)-one provided insights into the molecular geometry and hydrogen bonding interactions .

Chemical Reactions Analysis

The chemical reactivity of oxadiazole and pyridazine derivatives has been explored in various studies. For example, the reaction of phenylazo derivatives of β-dicarbonyl compounds with dimethylformamide dimethylacetal yielded new pyridazinone derivatives . The reactivity of these compounds with hydrazine hydrate led to the formation of pyrazolo[4,3-c]pyridazines . The synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involved cyclocondensation reactions with hydrazine hydrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole and pyridazine derivatives are influenced by their molecular structure. The high crystal density of oxadiazolo[3,4-d]pyridazine trioxides suggests potential for use in high-energy applications, although thermal stability may be a concern . The presence of substituents such as the trifluoromethyl group can affect the electronic properties and stability of the compounds . The antimicrobial and antioxidant activities of some oxadiazole derivatives have been evaluated, indicating potential medicinal applications .

properties

IUPAC Name

1-phenyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O2/c20-19(21,22)13-8-6-12(7-9-13)17-23-18(28-25-17)16-15(27)10-11-26(24-16)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOJPXFSWVLSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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